Potassium trifluoro(quinolin-3-yl)borate

Organoboron Stability Hydrolytic Stability Oxidative Stability

Standard boronic acids suffer from protodeboronation and oxidative instability, compromising reaction reproducibility. Potassium trifluoro(quinolin-3-yl)borate is a crystalline, bench-stable potassium acyltrifluoroborate (KAT) that eliminates anhydrous handling requirements. • Enables protecting-group-free amide bond formation with hydroxylamines in aqueous buffers • Suitable for Suzuki-Miyaura cross-coupling with minimal side reactions • Allows orthogonal conjugation strategies via pH-controlled ligation (acidic conditions preferred for 3-quinolinoyl isomer) Supplied as a ready-to-use solid. No special storage or handling required for routine use.

Molecular Formula C9H6BF3KN
Molecular Weight 235.06 g/mol
Cat. No. B11818383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(quinolin-3-yl)borate
Molecular FormulaC9H6BF3KN
Molecular Weight235.06 g/mol
Structural Identifiers
SMILES[B-](C1=CC2=CC=CC=C2N=C1)(F)(F)F.[K+]
InChIInChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-6H;/q-1;+1
InChIKeyGNQZZBVORZMUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro(quinolin-3-yl)borate: A Benchmark KAT


Potassium trifluoro(quinolin-3-yl)borate (CAS 1622923-60-7), also known as potassium 3-quinolinoyltrifluoroborate, is a member of the potassium acyltrifluoroborate (KAT) class [1]. These compounds are characterized by an acyl group directly bonded to a trifluoroborate anion, offering a unique combination of bench-stability and chemoselective reactivity . Unlike traditional boronic acids, which are susceptible to protodeboronation and oxidation, KATs are typically stable crystalline solids that can be stored under ambient conditions [2]. This compound serves as a versatile building block for constructing quinoline-containing molecules via transition metal-catalyzed cross-coupling reactions and as a rapid, protecting-group-free reagent for amide bond formation with hydroxylamines [1].

Reagent class Potassium acyltrifluoroborate (KAT); reported bench-stable crystalline solid
Key reactivity Suzuki cross-coupling and chemoselective amide ligation with hydroxylamines
Handling Air- and moisture-stable under ambient laboratory conditions; no anhydrous handling required

Potassium Trifluoro(quinolin-3-yl)borate vs Boronic Acids


The interchangeability of organoboron reagents is a common misconception in procurement and synthetic planning. While quinolin-3-ylboronic acid (CAS 191162-39-7) and its pinacol ester (CAS 171364-85-5) share the same core heterocycle, their physical and chemical properties diverge significantly from the KAT structure [1][2]. Potassium acyltrifluoroborates (KATs) are not simple alternatives; they are a distinct class of reagents that enable unique reaction manifolds, particularly in aqueous amide-bond forming ligations, which are inaccessible to boronic acids . Furthermore, the superior hydrolytic and oxidative stability of KATs ensures consistent stoichiometry and eliminates the need for anhydrous handling, directly impacting reaction reproducibility and overall process cost . Direct substitution with a boronic acid or pinacol ester would not only fail in KAT-specific ligations but would also introduce the well-documented variability associated with boroxine formation and protodeboronation in cross-coupling applications [1].

Dimension
KAT (Target)
Boronic Acid / Pinacol Ester
Amide ligation
Chemoselective amide formation with hydroxylamines in aqueous media
Does not support this ligation pathway
Stability profile
Reported air- and moisture-stable solid; consistent stoichiometry in literature workflows
May degrade via protodeboronation and oxidation; inert atmosphere often recommended
Reaction reproducibility
Crystalline reagent supports defined loading; minimal purification issues reported
Boroxine formation and variable purity can require excess reagent and affect yield

Comparative Evidence for KAT Selection


Stability Advantage: KAT vs Boronic Acid

Potassium acyltrifluoroborates (KATs) exhibit significantly enhanced stability compared to their boronic acid counterparts. While boronic acids are prone to oxidation and hydrolysis (leading to variable purity and the formation of boroxines), KATs like potassium 3-quinolinoyltrifluoroborate are reported as bench-stable, air- and moisture-stable crystalline solids [1]. In a class-level inference, this intrinsic stability translates to a defined, consistent stoichiometry, a critical factor for reliable, high-yielding transformations [2]. Specifically, this compound is supplied as a powder with a melting point of 87-92 °C, confirming its solid-state integrity under standard ambient conditions .

Bench stability
Class-level
Crystalline solid; mp 87–92 °C
Reported air/moisture stability may support consistent stoichiometry
Boronic acids are susceptible to protodeboronation and oxidation
Organoboron Stability Hydrolytic Stability Oxidative Stability Reagent Storage

Amide Ligation Kinetics: KAT Advantage

Potassium acyltrifluoroborates (KATs) undergo a unique chemoselective ligation with hydroxylamines to form amides under aqueous conditions [1]. This reactivity is not shared by boronic acids or boronate esters. Class-level kinetic studies on related quinoline KATs demonstrate that this ligation proceeds rapidly, with second-order rate constants reaching approximately 20 M⁻¹ s⁻¹ under mildly acidic aqueous conditions [1]. While the specific rate for the 3-quinolinoyl derivative is not reported, this benchmark establishes the order-of-magnitude difference in reactivity compared to traditional amide coupling methods which require activating agents and often anhydrous organic solvents .

Amide ligation rate
Class-level
~20 M⁻¹ s⁻¹ (acidic aq., KAT + hydroxylamine)
Supports rapid aqueous amide bond formation without coupling reagents
Rate for 3-quinolinoyl KAT not individually reported
Bioconjugation Amide Bond Formation Chemoselective Ligation KAT Ligation

Isomer Comparison: 3-Yl vs 8-Yl Ligation pH Profile

The position of the quinoline substitution on the KAT framework critically modulates the pH-rate profile of the amide-forming ligation. While the 8-quinolyl isomer (CAS 1111733-05-1) was engineered to achieve fast ligation at physiological pH (rate constants >4 M⁻¹ s⁻¹ at pH 7.4) [1], the 3-quinolinoyl isomer (the target compound) exhibits optimal ligation rates under more acidic conditions . This distinction is a direct consequence of the quinoline nitrogen's basicity and its ability to facilitate the rate-limiting step of the ligation via protonation [1].

Isomer pH profile
Reported
3-yl: acidic pH reactivity
8-yl: >4 M⁻¹ s⁻¹ at pH 7.4
Ligation pH window is controlled by quinoline substitution position
8-yl isomer shows faster ligation at physiological pH
Structure-Activity Relationship Ligation pH Isomer Comparison Bioorthogonal Chemistry

Potassium Trifluoro(quinolin-3-yl)borate Applications


Aqueous Amide Ligation for Bioconjugation

The defining feature of potassium trifluoro(quinolin-3-yl)borate is its ability to undergo rapid, chemoselective amide-forming ligations with hydroxylamines in aqueous media [1]. This eliminates the need for coupling reagents, protecting groups, or anhydrous organic solvents, making it uniquely suited for modifying biomolecules such as proteins and peptides under mild conditions . For example, it can be employed to conjugate a fluorescent tag or a polyethylene glycol (PEG) chain to a hydroxylamine-modified protein in a single, efficient step in buffered solutions [1].

Suzuki-Miyaura Cross-Coupling for Pharmaceuticals

As an air- and moisture-stable organoboron reagent, this compound serves as a robust and reliable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions . Its use is particularly advantageous in the synthesis of complex pharmaceutical candidates containing the quinoline pharmacophore, where the high stability of the reagent minimizes side reactions like protodeboronation, ensuring higher yields of the desired biaryl or heteroaryl product [2]. This is critical for the late-stage functionalization of advanced intermediates in medicinal chemistry programs [3].

Acidic pH-Controlled Orthogonal Conjugation

The specific reactivity profile of the 3-quinolinoyl isomer, which favors ligation under acidic conditions, enables orthogonal conjugation schemes [1]. In a system where a second, pH-sensitive conjugation chemistry (e.g., maleimide-thiol coupling at neutral pH) is to be employed, the 3-KAT ligation can be performed first at a lower pH without interfering with other functional handles [4]. This provides a level of temporal and spatial control over biomolecular assembly that is not achievable with the 8-quinolyl isomer or with standard amide coupling reagents [1].

Application
Selection Property
Validation Focus
Aqueous amide ligation (bioconjugation research)
Chemoselective reaction with hydroxylamines
Aqueous, protecting-group-free conditions; ligation kinetics
Suzuki-Miyaura cross-coupling
Air- and moisture-stable organoboron reagent
Reaction reproducibility; minimal protodeboronation
Orthogonal pH-controlled conjugation
Acidic pH reactivity profile
Sequential ligations; compatibility with neutral-pH chemistries

Technical Documentation Hub

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11 linked technical documents
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